molecular formula C11H10FN B8538862 4-(Cyclopropylethynyl)-3-fluoroaniline CAS No. 1255041-93-0

4-(Cyclopropylethynyl)-3-fluoroaniline

Cat. No.: B8538862
CAS No.: 1255041-93-0
M. Wt: 175.20 g/mol
InChI Key: JOOFAMKOXYFSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylethynyl)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

1255041-93-0

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

4-(2-cyclopropylethynyl)-3-fluoroaniline

InChI

InChI=1S/C11H10FN/c12-11-7-10(13)6-5-9(11)4-3-8-1-2-8/h5-8H,1-2,13H2

InChI Key

JOOFAMKOXYFSNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-iodo 3-fluoro aniline (2.25 g, 9.49 mmol) in THF (25 ml) at 0° C. to −5° C., CuI (90 mg, 0.47 mmol) and Et3N (3.5 ml, 25.62 mmol) were added. The reaction mixture was deoxygenated by purging with a stream of Argon for 30 minutes at −5° C. Addition of Pd(dppf)Cl2.CH2Cl2 (346 mg, 0.47 mmol) and purging was continued. After 10 minutes, cyclopropyl acetylene (0.72 ml, 8.54 mmol) was added at −5° C. and stirred at room temperature for 16 h. The reaction mixture was diluted with ether (200 mL), filtered through celite pad, washed with ether (2×25 mL). The filtrate was concentrated and the residue purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to afford title compound as pale brown liquid (750 mg, 45%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
45%

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